molecular formula C18H15N3O2S B12935441 N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide CAS No. 109315-25-5

N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide

Cat. No.: B12935441
CAS No.: 109315-25-5
M. Wt: 337.4 g/mol
InChI Key: GXBTZJHDARQPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzylthio group attached to a dihydropyrimidinone ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the dihydropyrimidinone core, which can be synthesized through a Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to a thiolation reaction to introduce the benzylthio group. Finally, the benzamide moiety is attached through an amide coupling reaction using benzoyl chloride and a suitable base, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cancer. The benzylthio group is believed to enhance the binding affinity of the compound to these targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide stands out due to its unique combination of a benzylthio group and a dihydropyrimidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific applications .

Properties

CAS No.

109315-25-5

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)20-15-11-19-18(21-17(15)23)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)(H,19,21,23)

InChI Key

GXBTZJHDARQPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.